(E)-2,3-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Benzo[d]thiazol derivatives are a class of compounds that have been synthesized and investigated for their potential therapeutic effects . They are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .
Synthesis Analysis
The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a solution of benzo[d]thiazol-2-ol, anhydrous K2CO3, and DMF was stirred in a round-bottomed flask for 1 h at 60 °C, then, an alkyl bromide or substituted brominated benzyl compound was added slowly to the reaction solution. The reaction solution was refluxed for 5 h .Molecular Structure Analysis
The molecular structure of benzo[d]thiazol derivatives can be analyzed using various techniques such as FTIR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involving benzo[d]thiazol derivatives are complex and can vary depending on the specific compounds involved. In general, these compounds can undergo various reactions due to the presence of reactive sites in their structures .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazol derivatives can be influenced by their specific structures. These properties can be analyzed using various techniques and computational methods .Scientific Research Applications
Medicinal Chemistry and Drug Development
Benzothiazole derivatives play a crucial role in synthesizing medical and pharmaceutical compounds. Researchers have been keenly interested in developing efficient methods to synthesize these compounds under mild reaction conditions. One notable approach is organic electrosynthesis, which offers an environmentally benign and energy-efficient alternative to traditional methods. In this context, the compound can be synthesized via C–H thiolation routes using various aniline derivatives and ammonium thiocyanate. The resulting 2-amino benzothiazole derivatives find applications in drug development .
Anticancer Agents
Benzothiazole-based compounds have demonstrated promising anticancer properties. For instance, Riluzole, an FDA-approved drug used for treating amyotrophic lateral sclerosis (ALS), contains a benzothiazole moiety. Researchers continue to explore novel derivatives with improved efficacy and reduced toxicity .
Anticonvulsants and Neuroprotective Agents
Certain benzothiazole derivatives exhibit anticonvulsant activity. These compounds may help manage epilepsy and related disorders. Notably, some derivatives have protective indices higher than conventional antiepileptic drugs like phenobarbital and valproate .
Antibacterial and Antifungal Agents
Halethazole, a benzothiazole-based compound, possesses antibacterial properties. Additionally, Dimazole serves as an antifungal agent. These applications highlight the versatility of benzothiazole derivatives in combating microbial infections .
Diagnostic Imaging Agents
Thioflavin-T, a benzothiazole derivative, is used as an amyloid imaging agent. It aids in diagnosing conditions related to protein aggregation, such as Alzheimer’s disease .
Radiopharmaceuticals
Flutemetamol, another benzothiazole-based compound, is employed as a radiopharmaceutical for positron emission tomography (PET) imaging. It helps visualize amyloid plaques in the brain, aiding in Alzheimer’s disease diagnosis .
Glaucoma Treatment
Ethoxzolamide, containing a benzothiazole ring, is used to treat glaucoma by inhibiting carbonic anhydrase enzymes in the eye .
Immunosuppressive Agents
Frentizole, a benzothiazole derivative, exhibits immunosuppressive properties. Such compounds are valuable in transplantation medicine and autoimmune disease management .
Mechanism of Action
The mechanism of action of benzo[d]thiazol derivatives can vary depending on their specific structures and the biological targets they interact with. For example, some derivatives have shown potential antidepressant and anticonvulsant effects, possibly by increasing the concentrations of serotonin and norepinephrine .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,3-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-19-12-8-4-5-10-14(12)23-17(19)18-16(20)11-7-6-9-13(21-2)15(11)22-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAOEQCWCXSZOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2,3-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
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